Calcium 2-hydroxy-4-(methylthio)butano
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H18CaO6S2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
calcium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
ABRVDWASZFDIEH-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Role As a Methionine Analog and Precursor in Biochemical Systems
Calcium 2-hydroxy-4-(methylthio)butanoate serves as a bioavailable source of methionine for various species. coffer-supply.com Structurally, it is an alpha-hydroxy acid analogue of methionine, where the amino group of methionine is replaced by a hydroxyl group. wikipedia.org This structural difference necessitates a biochemical conversion process for it to be utilized as methionine by the body. cjbio.net
The conversion of HMTBa to L-methionine, the biologically active form of the amino acid, is a two-step enzymatic process. nih.gov Both the D- and L-enantiomers of HMTBa are first oxidized to an intermediate compound, 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto methionine. rsc.org This initial oxidation is catalyzed by stereospecific enzymes. The L-isomer of HMTBa is converted by L-2-hydroxy acid oxidase, an enzyme primarily found in the peroxisomes of the liver and kidneys. rsc.org The D-isomer of HMTBa is acted upon by D-2-hydroxy acid dehydrogenase, a mitochondrial enzyme present in a wide range of tissues. rsc.org In the second step, the newly formed KMB undergoes transamination, a reaction catalyzed by transaminases, to yield L-methionine. rsc.org
Research has shown that HMTBa is a naturally occurring methionine precursor in animals like chicks. nih.gov Studies using radiolabeled compounds have demonstrated that HMTBa is synthesized from 5'-deoxy-5'-methylthioadenosine (MTA), a product of polyamine synthesis, and subsequently converted to L-methionine within the liver. nih.gov The enzymes responsible for this conversion are located in both the peroxisomes and mitochondria. nih.gov
The table below summarizes the key enzymes involved in the conversion of HMTBa to L-methionine.
| Enantiomer | Converting Enzyme | Cellular Location | Intermediate Product |
| L-HMTBa | L-2-hydroxy acid oxidase | Peroxisomes (Liver, Kidney) | 2-keto-4-(methylthio)butanoic acid (KMB) |
| D-HMTBa | D-2-hydroxy acid dehydrogenase | Mitochondria (Various Tissues) | 2-keto-4-(methylthio)butanoic acid (KMB) |
Historical Context of Academic Investigation
The academic investigation into methionine analogues for nutritional purposes has a history rooted in the mid-20th century. The industrial synthesis of DL-HMTBA was first developed by Monsanto in the 1950s. rsc.org A key patent from 1956 outlines a process that became the industry standard for its production. rsc.org Early research focused on establishing the efficacy of HMTBa as a substitute for methionine in animal feed. nih.gov
A significant body of research emerged in the following decades to understand the metabolism and bioavailability of HMTBa compared to the more common supplemental form, DL-methionine. For instance, a 1976 study evaluated different product forms of methionine hydroxy analogue and found no significant difference in the biological response of broiler chickens when compared to L-methionine at comparable activity levels. nih.gov
Later studies in the 1980s and 1990s delved into the biochemical pathways of HMTBa conversion. Research by Dibner and Knight in 1984 was pivotal in elucidating the stereospecific enzymatic conversion of D- and L-HMTBA to L-methionine in chick liver homogenates. rsc.org The discovery that HMTBa is a naturally occurring intermediate in the metabolic pathway for L-methionine synthesis in chicks, as reported in a 1990 study, further solidified its biological relevance. nih.gov
Current Research Paradigms and Challenges
Industrial-Scale Synthetic Pathways
The commercial production of HMTBa and its subsequent calcium salt is dominated by multi-step chemical syntheses that prioritize yield, safety, and economic viability. These pathways often begin with simple, readily available precursors.
The predominant industrial synthesis of HMTBa originates from acrolein and methyl mercaptan (MeSH). acsgcipr.orgwikipedia.orgnih.gov The standard process, developed in the 1950s, involves the initial production of 3-(methylthio)propanal (MMP) through the reaction of acrolein and MeSH. acsgcipr.org This reaction is a conjugate addition, often catalyzed by an organic amine like pyridine (B92270). nih.gov
An important variation on this route aims to improve safety by avoiding the formation of MMP, which is a volatile and highly toxic compound. acsgcipr.org In this alternative pathway, acrolein is first converted to its cyanohydrin. This more stable intermediate then reacts with methyl mercaptan to yield 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), the direct precursor to HMTBa. acsgcipr.org
The cyanohydrin pathway is a critical step in the most common industrial synthesis. acsgcipr.org It follows the formation of 3-(methylthio)propanal (MMP). MMP is reacted with hydrogen cyanide (HCN), in the presence of a catalyst such as pyridine or triethylamine, to form 2-hydroxy-4-(methylthio)butanenitrile (HMTBN). acsgcipr.orggoogle.com This reaction typically proceeds at temperatures between 303–313 K. acsgcipr.org
The subsequent conversion of HMTBN to HMTBa is a two-stage hydrolysis process. acsgcipr.orgrsc.org
Amide Formation: HMTBN is first treated with a sub-stoichiometric amount of sulfuric acid at low temperatures. This selectively hydrolyzes the nitrile group to an amide, forming 2-hydroxy-4-(methylthio)butyramide. acsgcipr.orgrsc.org
Acid Formation: The amide is then hydrolyzed to the carboxylic acid (HMTBa) by heating under reflux with a more dilute aqueous solution of the sulfuric acid. acsgcipr.orgrsc.org
This entire process, from MMP to the final HMTBa, can achieve a yield of approximately 95%. acsgcipr.org
Table 1: Industrial Hydrolysis of HMTBN
| Step | Reactant | Reagent | Product | Key Conditions |
|---|---|---|---|---|
| 1. Amide Formation | HMTBN | Sulfuric Acid (sub-stoichiometric) | 2-hydroxy-4-(methylthio)butyramide | Low temperature (303-313 K) |
| 2. Acid Formation | 2-hydroxy-4-(methylthio)butyramide | Sulfuric Acid (dilute, aqueous) | HMTBa | Reflux |
Once 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) has been synthesized, it is converted into its more stable and solid calcium salt. alfa-chemistry.com The process typically involves neutralization of the HMTBa, which is often in an acidic solution from the hydrolysis step.
One documented method involves multiple steps to handle the byproducts of the sulfuric acid-catalyzed hydrolysis. acsgcipr.org First, ammonium (B1175870) hydroxide (B78521) is used to neutralize the sulfuric acid, which results in the formation of ammonium sulfate (B86663) and the ammonium salt of HMTBa. acsgcipr.org Calcium carbonate (CaCO₃) is then added to precipitate the sulfate as calcium sulfate (CaSO₄). Finally, an aqueous solution of calcium hydroxide (Ca(OH)₂) is used to convert the remaining ammonium salt of HMTBa into the desired Calcium 2-hydroxy-4-(methylthio)butanoate, releasing ammonia (B1221849) gas in the process at elevated temperatures (around 368 K). acsgcipr.org
Simpler, more direct methods are also patented, which involve reacting the HMTBa solution directly with a calcium source. rsc.orgresearchgate.net These processes describe adding calcium hydroxide, calcium oxide, or calcium carbonate to a solution of HMTBa, often in a mixing drier, to produce the calcium salt directly. rsc.org For instance, one method involves slowly adding liquid HMTBa (pre-heated to about 80°C) to calcium hydroxide powder with stirring. researchgate.net
Laboratory-Scale Synthetic Methodologies
While industrial synthesis focuses on large-scale, cost-effective production, laboratory-scale methods often explore alternative synthetic strategies, such as free radical reactions.
A key laboratory-scale approach to synthesizing HMTBa or its precursors is the free-radical addition of a thiol to an alkene, a reaction commonly known as the thiol-ene reaction. acsgcipr.orgnih.govgoogle.com This method is advantageous because it often proceeds with high efficiency and selectivity under mild conditions. nih.gov
The general mechanism involves three main steps: initiation, propagation, and termination. google.comnih.gov
Initiation: A radical initiator (activated by heat or light) abstracts a hydrogen atom from the thiol (R-SH), in this case, methyl mercaptan (MeSH), to form a thiyl radical (MeS•). nih.govgoogle.com
Propagation: The highly reactive thiyl radical adds to an alkene across the carbon-carbon double bond. This addition is typically anti-Markovnikov, meaning the thiyl radical adds to the less substituted carbon, creating a more stable carbon-centered radical on the more substituted carbon. acsgcipr.orgnih.gov This carbon radical then abstracts a hydrogen atom from another molecule of methyl mercaptan, yielding the final thioether product and regenerating the thiyl radical to continue the chain reaction. nih.gov
Termination: The reaction ceases when two radicals combine.
A specific application of this methodology is the free-radical addition of methyl mercaptan to a nonconjugated olefinic substrate with a terminal double bond. For example, methyl 2-hydroxy-3-butenoate can be used as the substrate. nih.gov The reaction with methyl mercaptan, initiated by a free radical initiator like azobisisobutyronitrile (AIBN), yields methyl 2-hydroxy-4-(methylthio)butanoate. nih.gov This ester product can then be easily hydrolyzed to produce HMTBa. nih.gov
Table 2: Laboratory-Scale Free Radical Addition
| Substrate | Reagent | Initiator Example | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|---|---|
| Methyl 2-hydroxy-3-butenoate | Methyl Mercaptan (MeSH) | AIBN | Methyl 2-hydroxy-4-(methylthio)butanoate | 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) |
Ester Hydrolysis for Carboxylic Acid Formation
The formation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) can be achieved through the hydrolysis of its ester or oligomeric forms. This is a critical step in certain synthetic pathways and is relevant to its metabolism. For instance, the methyl ester of HMTBa can be hydrolyzed to produce the parent acid. mdpi.com Similarly, other ester derivatives, such as 2-acetoxy-4-(methylthio)butanoic acid methyl ester, are also hydrolyzable to yield the methionine hydroxy analog. researchgate.net
Commercial HMTBa products often exist as an equilibrium mixture of monomers, dimers, and other short-chain oligomers. rsc.org The hydrolysis of these oligomers back to the monomeric acid is a key aspect of its availability. One study investigated the hydrolysis of the HMTBa dimer in two model systems. longdom.org In simulated intestinal fluid, hydrolysis was rapid but incomplete, ceasing after about half of the dimer was cleaved. longdom.org However, when incubated with sections of chick small intestine, hydrolysis proceeded nearly to completion, suggesting that enzymatic factors are crucial for the complete cleavage of HMTBa oligomers. longdom.org
Enzymatic Synthesis of Oligomers and Co-Oligomers
Enzymatic methods offer a pathway to create specific oligomeric structures under mild conditions. The protease papain, known for its ability to hydrolyze peptide bonds, has also been utilized for the synthetic purpose of forming peptide and ester bonds. nih.govresearchgate.net
Papain-Catalyzed Oligomerization
Researchers have successfully synthesized co-oligomers of L-methionine (Met) and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (d,l-HMB), using papain as a catalyst. nih.gov This enzymatic approach allows for the formation of oligomeric chains containing both the amino acid and its hydroxy analog. nih.gov While papain is often used for hydrolysis, it can catalyze polymerization reactions, particularly with amino acid esters, under specific conditions, such as high substrate concentration and controlled pH. researchgate.netnih.gov The synthesis of HMB-Met co-oligomers proceeds via this enzymatic pathway, resulting in novel molecular structures. nih.gov
Characterization of Oligomeric Structures
The characterization of the enzymatically synthesized HMB-Met co-oligomers was performed using advanced analytical techniques. nih.gov The products were first subjected to persulfonation and then separated using reverse-phase liquid chromatography (RPLC). nih.gov Following separation, the structures were characterized by electrospray ionization-mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.gov
The results from these analyses provided detailed structural information:
The co-oligomers were predominantly composed of a chain of 4 to 8 L-methionine residues. nih.gov
A single HMB residue was incorporated into these chains. nih.gov
The data strongly suggest that the HMB residue is attached at the N-terminal end of the oligopeptide chain. nih.gov
Derivatization and Synthesis of Related Methionine Hydroxy Analogs
The functional groups on HMTBa—a hydroxyl group and a carboxylic acid group—allow for various derivatization reactions, leading to the synthesis of related analogs with different physicochemical properties.
Isopropyl Ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBi) Synthesis
The isopropyl ester of HMTBa, known as HMBi, is a significant derivative. It is synthesized through the direct esterification of 2-hydroxy-4-(methylthio)butanoic acid with isopropanol (B130326). google.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the equilibrium towards the ester product. google.comresearchgate.net An industrial process describes reacting HMTBa (often in a commercial form containing 88% acid and 12% water) with isopropanol in the presence of sulfuric acid at reflux temperature, which is then increased to 90°C. researchgate.net The water formed during the reaction is continuously removed to shift the equilibrium and maximize the yield of the ester, which can reach over 95%. researchgate.net
| Reactants | Catalyst | Conditions | Yield | Reference |
| 2-hydroxy-4-(methylthio)butanoic acid, Isopropanol | Sulfuric Acid | Reflux, then 90°C, with water removal | >95% | researchgate.net |
| 2-hydroxy-4-(methylthio)butanoic acid, Isopropanol | Acid catalyst (e.g., H₂SO₄) | Reflux (80-100°C) | N/A | google.com |
Synthesis of Surfactants Based on HMTBa
The structure of HMTBa, containing both a hydrophilic carboxylic acid head and a modifiable hydrophobic tail, makes it a viable starting material for novel surfactants. Researchers have synthesized anionic surfactants by utilizing HMTBa as a building block. The synthesis involves attaching a long-chain fatty acid (specifically, with 12 or 16 carbons) to the hydroxyl group of HMTBa via an esterification reaction. The resulting molecule, which now has a free carboxylic acid group and a long hydrocarbon tail, is then neutralized with a base, such as sodium hydroxide, to form the anionic surfactant. To further modify the properties and increase water solubility, the sulfur atom in the molecule can be oxidized. This approach demonstrates the potential to create new, specialized surfactants from a readily available chemical feedstock. rsc.org
Chromatographic Techniques for Compound Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of HMTBA. taylorfrancis.comnih.gov These methods separate the compound from other components in a mixture, allowing for its accurate identification and quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is the most widely employed chromatographic mode for the analysis of HMTBA. taylorfrancis.comchromatographyonline.com In this technique, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. chromatographyonline.comukessays.comijper.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov
Following separation by RP-HPLC, Ultraviolet (UV) detection is a common and robust method for quantification. The analyte absorbs UV light at a specific wavelength, and the amount of absorption is proportional to its concentration. For HMTBA, detection is typically performed at wavelengths between 210 nm and 214 nm. ukessays.comijper.org Several RP-HPLC-UV methods have been developed for its determination in various samples. ukessays.comijper.orglumexinstruments.com
For instance, one method utilizes a NovaPak C18 column with a mobile phase consisting of 5% acetonitrile (B52724) and 1.5% sodium dihydrogen phosphate (B84403) in water, achieving a chromatographic run time of 6 minutes with UV detection at 214 nm. ukessays.com Another developed method employs a Waters XBridge C18 column with a gradient elution system composed of an ammonium hydrogen sulphate buffer (pH 7.0) and acetonitrile, setting the UV detector to 210 nm. ijper.org
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase (Column) | NovaPak C18 | Waters XBridge C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | 5% Acetonitrile + 1.5% Sodium dihydrogen phosphate in water | Ammonium hydrogen sulphate buffer (pH 7.0) and Acetonitrile (Gradient) |
| Detection Wavelength | 214 nm | 210 nm |
| Reference | ukessays.com | ijper.org |
The reliability of an analytical method is established through a rigorous validation process, especially for complex biological samples like serum. chromatographyonline.comnih.gov Validation ensures the method is specific, precise, accurate, and linear over a given concentration range. ijper.orgnih.gov
A method for determining HMTBA in bovine serum was validated for a concentration range of 1.0 to 100.0 μg/mL. chromatographyonline.com In another study validating a method for alpha-ketoanalogue tablets, the linearity was established in the range of 50-150% of the operating concentration, achieving a square of the correlation coefficient (r²) of 0.9998. ijper.org The accuracy of this method was demonstrated by a percentage recovery within the 98-102% range. ijper.org The precision, which measures the closeness of repeated measurements, showed a relative standard deviation (R.S.D.) of 7.3% for HMTBA in feed samples and an intermediate precision R.S.D. of 0.8% and 1.2% on different days by different analysts for tablet formulations. ukessays.comijper.org
| Validation Parameter | Finding | Matrix | Reference |
|---|---|---|---|
| Linearity (Concentration Range) | 1.0 to 100.0 μg/mL | Bovine Serum | chromatographyonline.com |
| Linearity (Correlation Coefficient, r²) | 0.9998 | Pharmaceutical Tablet | ijper.org |
| Accuracy (% Recovery) | 98-102% | Pharmaceutical Tablet | ijper.org |
| Precision (R.S.D.) | 7.3% (at 10 µg/mL) | Feed Sample | ukessays.com |
| Limit of Detection | 5.46 µg/mL | Feed Sample | ukessays.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, particularly for trace-level detection, liquid chromatography is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov This combination provides detailed molecular weight information and structural data.
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis. nih.gov It is highly effective for analyzing polar and thermally labile molecules like HMTBA. A simple, sensitive, and rapid ESI-MS method has been developed for the determination of HMTBA in bovine serum and seawater. chromatographyonline.com
This method operates the ESI source in the negative ion mode. chromatographyonline.comspectroscopyonline.com The HMTBA molecule is deprotonated, forming a pseudomolecular anion with a mass-to-charge ratio (m/z) of 149, which is then monitored. chromatographyonline.comspectroscopyonline.com Using selected ion monitoring (SIM), where the mass spectrometer is set to detect only this specific ion, the limit of quantification (LOQ) for HMTBA was found to be as low as 1.0 ng/mL in organic- and salt-free water–methanol solutions, demonstrating the technique's high sensitivity. spectroscopyonline.com
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Monitored Event | Deprotonation |
| Monitored Ion (m/z) | 149 [M-H]⁻ |
| Ion Source Temperature | 50 °C |
| Needle Voltage | -3500 V |
| Limit of Quantification (LOQ) | 1.0 ng/mL (in water-methanol) |
Tandem mass spectrometry (MS-MS) is a powerful tool used to confirm the chemical structure of an analyte. chromatographyonline.comnih.gov The technique was employed to overcome matrix interference issues encountered during the analysis of HMTBA in serum samples. chromatographyonline.com
In the ESI-MS-MS process, the first quadrupole (Q1) is set to select the parent ion of HMTBA, which is the pseudomolecular anion at m/z 149. chromatographyonline.com This selected ion is then passed into the second quadrupole (Q2), a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas like argon. The parent ion breaks apart into smaller, characteristic fragment ions. These fragment ions are then analyzed by the third quadrupole (Q3). The predominant fragment ion observed for HMTBA was at m/z 101. This fragmentation corresponds to the loss of a neutral methyl mercaptan (CH₃SH) group from the parent ion, providing definitive structural confirmation of the compound. chromatographyonline.com
| Parameter | Description |
|---|---|
| Parent Ion (Q1 Selection) | m/z 149 |
| Collision Gas | Argon |
| Predominant Fragment Ion (Q3 Scan) | m/z 101 |
| Inferred Neutral Loss | Methyl Mercaptan (CH₃SH) |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods, particularly mass spectrometry, are indispensable for the structural elucidation and confirmation of Calcium 2-hydroxy-4-(methylthio)butanoate and its metabolites.
Mass spectrometry (MS) provides detailed information about the molecular weight and structure of the analyte. When coupled with a separation technique like liquid chromatography (LC) or CE, it becomes a highly specific and sensitive analytical tool.
In electrospray ionization mass spectrometry (ESI-MS) operating in the negative ion mode, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) readily deprotonates to form the pseudomolecular anion [M-H]⁻ at a mass-to-charge ratio (m/z) of 149. chromatographyonline.com This ion is often selected as the precursor ion for tandem mass spectrometry (MS/MS) experiments. chromatographyonline.com Collision-induced dissociation (CID) of the m/z 149 precursor ion leads to characteristic fragmentation patterns that are used for its identification and quantification. chromatographyonline.com
The tandem mass spectrum of the [M-H]⁻ ion of HMTBA is characterized by a predominant fragment ion at m/z 101. chromatographyonline.com This major fragment is the result of a neutral loss of methyl mercaptan (CH₃SH, 48 Da). chromatographyonline.com This fragmentation pathway is a key diagnostic feature for the identification of HMTBA in various matrices, including bovine serum. chromatographyonline.com The quantification of HMTBA can be achieved with high selectivity and sensitivity by monitoring the transition from the precursor ion (m/z 149) to this specific fragment ion (m/z 101). chromatographyonline.com
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Compound Lost |
| 149 | 101 | 48 | Methyl mercaptan (CH₃SH) chromatographyonline.com |
Mass spectrometry is a crucial technique for identifying and tracing the metabolic fate of Calcium 2-hydroxy-4-(methylthio)butanoate in vivo. Studies have utilized MS to demonstrate that 2-hydroxy-4-(methylthio)butanoic acid is a naturally occurring metabolite. nih.gov For instance, research in chicks has shown that HMTBA is synthesized from the normal biochemical pathway of 5'-deoxy-5'-methylthioadenosine (MTA). nih.gov Gas chromatography-mass spectrometry (GC-MS) was used to identify HMTBA in the liver and excreta of chicks that had not been fed synthetic HMTBA. nih.gov
Furthermore, these studies revealed that HMTBA functions as a precursor to L-methionine. nih.gov Radiolabeled HMTBA formed from [¹⁴C]MTA was shown to be used in the synthesis of L-methionine. nih.gov In lactating dairy cows, the metabolism of HMTBA has also been studied, confirming its conversion to methionine. researchgate.net The use of stable isotopes in conjunction with MS allows for the tracing of the metabolic conversion of HMTBA to L-methionine and its incorporation into proteins. researchgate.net Another metabolite in this pathway is 2-oxo-4-(methylthio)butanoic acid (keto-methionine), which is formed during the conversion of HMTBA to L-methionine. nih.govhmdb.ca The ability to detect and quantify these compounds using mass spectrometry provides valuable insights into the metabolic pathways and the bioavailability of methionine from HMTBA supplementation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is instrumental in confirming the identity and purity of Calcium 2-hydroxy-4-(methylthio)butanoate by analyzing the magnetic properties of its atomic nuclei.
Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and types of hydrogen atoms (protons) present in the molecule of 2-hydroxy-4-(methylthio)butanoic acid, the active component of the calcium salt. wikipedia.org The spectrum reveals distinct signals corresponding to protons in different chemical environments.
The key proton environments in the 2-hydroxy-4-(methylthio)butanoate anion are:
The methyl protons of the methylthio group (-S-CH₃).
The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-).
The methylene protons adjacent to the chiral carbon (-CH₂-CH(OH)).
The methine proton on the chiral carbon bearing the hydroxyl group (-CH(OH)).
The hydroxyl proton (-OH), which may be exchangeable and its signal can be broad or absent depending on the solvent and concentration.
The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, the methyl protons are typically observed furthest upfield (lower ppm), while the methine proton is found further downfield due to the deshielding effect of the adjacent oxygen atom.
Interactive Data Table: Representative ¹H NMR Spectral Data
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -S-CH ₃ | ~2.1 | Singlet | 3H |
| -S-CH ₂- | ~2.6 | Triplet | 2H |
| -CH ₂-CH(OH) | ~1.9 - 2.1 | Multiplet | 2H |
| -CH (OH) | ~4.2 | Triplet/Doublet of Doublets | 1H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the specific instrumentation.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in the 2-hydroxy-4-(methylthio)butanoate anion gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org This technique is particularly useful for confirming the presence of all carbon atoms and identifying the carbonyl carbon of the carboxylate group, which appears at a characteristic downfield chemical shift. libretexts.org
The expected signals in the ¹³C NMR spectrum correspond to:
The methyl carbon of the methylthio group.
The two methylene carbons in the chain.
The chiral carbon atom bonded to the hydroxyl group.
The carboxylate carbon.
Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the signals of directly bonded protons and carbons, further confirming the structural assignments made from ¹H and ¹³C NMR spectra.
Interactive Data Table: Representative ¹³C NMR Spectral Data
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| -S-C H₃ | ~15 |
| -S-C H₂- | ~35 |
| -C H₂-CH(OH) | ~30 |
| -C H(OH) | ~70 |
| -C OO⁻ | ~180 |
Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions. docbrown.info
To unambiguously establish the connectivity of atoms within the 2-hydroxy-4-(methylthio)butanoate molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For instance, a COSY spectrum would show correlations between the methine proton (-CH(OH)) and the adjacent methylene protons (-CH₂-CH(OH)), as well as between the two different methylene groups.
These 2D NMR methods provide a comprehensive and definitive structural elucidation of the 2-hydroxy-4-(methylthio)butanoate anion, leaving no ambiguity about the atomic arrangement.
Titrimetric Methods
Titrimetric methods, while more traditional than spectroscopic techniques, offer a reliable and cost-effective means for the quantification of Calcium 2-hydroxy-4-(methylthio)butanoate. These methods are based on a chemical reaction between the analyte and a reagent of known concentration (the titrant).
One common approach is a complexometric titration to determine the calcium content. In this method, the sample is dissolved in a suitable solvent, and the pH is adjusted. A metal ion indicator is added, which forms a colored complex with the calcium ions. The solution is then titrated with a standard solution of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The EDTA forms a more stable complex with the calcium ions, displacing the indicator. The endpoint of the titration is signaled by a distinct color change, which occurs when all the calcium has been complexed by the EDTA. The concentration of calcium in the sample can then be calculated from the volume of EDTA solution used.
Another potential titrimetric approach is an acid-base titration to quantify the butanoate component, although this is less direct for the calcium salt itself. The salt can be converted to its corresponding acid, 2-hydroxy-4-(methylthio)butanoic acid, which can then be titrated with a standard solution of a strong base, such as sodium hydroxide, using a pH indicator or a pH meter to detect the equivalence point.
Capillary isotachophoresis, which separates charged species in an electric field, has also been utilized for the rapid determination of 2-hydroxy-4-(methylthio)butanoic acid in various matrices. nih.gov This method offers high selectivity and can be faster than other techniques. nih.gov
Biochemical Metabolism and Mechanistic Pathways in Biological Systems
Enzymatic Conversion to 2-keto-4-(methylthio)butanoic acid (KMB)
The transformation of the racemic mixture of HMTBA into KMB is handled by two distinct enzymes, each specific to one of the enantiomers. researchgate.net The D-isomer is oxidized by D-alpha-hydroxy acid dehydrogenase (D-HADH), while the L-isomer is a substrate for L-alpha-hydroxy acid oxidase (L-HAOX). chromatographyonline.comresearchgate.net This dual-enzyme system allows for the efficient conversion of both isomers. researchgate.net
D-alpha-hydroxy acid dehydrogenase (D-HADH) Activity
The enzyme responsible for the conversion of the D-enantiomer of HMTBA to KMB is D-alpha-hydroxy acid dehydrogenase (D-HADH). researchgate.net This enzyme belongs to the family of oxidoreductases. wikipedia.org
Research confirms that the conversion of HMTBA is a stereospecific pathway. researchgate.net D-HADH specifically targets the D-isomer of HMTBA for oxidation into KMB. researchgate.net This specificity ensures that the D-form of the compound can be efficiently introduced into the metabolic pathway leading to L-methionine.
Studies involving the fractionation of cells have identified D-HADH as a mitochondrial enzyme. researchgate.netnih.govnih.gov In chicks, for instance, this enzyme has been found in every tissue tested, including the intestinal mucosa and skeletal muscle. researchgate.net Its presence in the mitochondria is crucial, as this organelle is a central hub for energy metabolism and the synthesis of metabolic intermediates. nih.govnih.gov
In laboratory settings, the activity of dehydrogenases like D-HADH is often measured using specific assays. researchgate.netnih.gov These assays frequently employ artificial electron carriers or acceptors. sigmaaldrich.com Phenazine methosulfate (PMS) is a widely used redox cycler that functions as an intermediate electron carrier, coupling the reduction of NAD(P)H to the reduction of a reporter molecule, such as a tetrazolium salt. researchgate.netsigmaaldrich.comnih.gov In this context, PMS is not a natural physiological cofactor but an essential component of the assay system used to quantify the enzyme's catalytic activity by accepting electrons from the dehydrogenase and transferring them to a dye, resulting in a measurable color change. researchgate.netnih.gov
L-alpha-hydroxy acid oxidase (L-HAOX) Activity
The L-enantiomer of HMTBA is processed by a different enzyme, L-alpha-hydroxy acid oxidase (L-HAOX), a peroxide-producing flavoenzyme. researchgate.net
L-HAOX is stereospecific for the L-isomer of HMTBA. researchgate.netnih.gov Studies on the purified enzyme from chicken liver show that it actively oxidizes L-2-hydroxy-4-methylthiobutanoate. nih.gov While the enzyme shows the highest activity towards glycolate, its physiological substrate, it can effectively convert the L-isomer of the methionine hydroxy analogue to KMB. nih.gov This enzymatic action complements the D-HADH activity, ensuring that both enantiomers of the supplemented HMTBA are channeled towards L-methionine synthesis. researchgate.net
Interactive Data Table: Enzymes in HMTBA Metabolism
| Enzyme | Isomer Specificity | Subcellular Location | Function |
| D-alpha-hydroxy acid dehydrogenase (D-HADH) | D-enantiomer | Mitochondria | Oxidizes D-HMTBA to KMB |
| L-alpha-hydroxy acid oxidase (L-HAOX) | L-enantiomer | Peroxisomes | Oxidizes L-HMTBA to KMB |
Localization in Peroxisomes
The initial oxidative step in the conversion of the L-enantiomer of HMTBa to 2-keto-4-(methylthio)butanoic acid (KMB) is localized within peroxisomes. nih.gov These subcellular organelles, particularly in the liver and kidney, contain the enzyme L-α-hydroxy acid oxidase (L-HAOX). nih.gov L-HAOX is a flavin-containing protein that specifically catalyzes the oxidation of L-α-hydroxy acids, such as L-HMTBa, into their corresponding α-keto acids. nih.gov This reaction utilizes a molecule of oxygen and results in the formation of KMB and hydrogen peroxide (H₂O₂) as a byproduct. nih.gov Fractionation studies have confirmed that the synthesis of L-methionine from HMTBa can proceed in the presence of enzymes from peroxisomes and/or mitochondria, underscoring the essential role of these organelles. nih.gov
Interconversion of HMTBa Enantiomers
The commercial form of HMTBa is a racemic mixture, containing both D- and L-isomers. The body does not directly interconvert these two enantiomers. Instead, both forms are converted to a common metabolic intermediate, KMB, through separate enzymatic pathways.
L-HMTBa: As previously noted, the L-isomer is oxidized to KMB by the peroxisomal enzyme L-α-hydroxy acid oxidase (L-HAOX). nih.gov
D-HMTBa: The D-isomer is oxidized to KMB by a distinct enzyme, D-hydroxy acid dehydrogenase (D-HADH). nih.gov
Once both enantiomers have been converted to KMB, this keto acid can then be transaminated to form L-methionine, the biologically active form of the amino acid. This two-step process effectively serves as the pathway for converting both D- and L-HMTBa into L-methionine.
Transamination of KMB to L-Methionine
The second critical step in the metabolic utilization of HMTBa is the transamination of its keto-acid analogue, KMB, to L-methionine. This biochemical reaction involves the transfer of an amino group from a donor molecule to KMB, converting the keto acid into an amino acid. taylorandfrancis.comyoutube.com This process is fundamental for synthesizing L-methionine from its precursor.
Role of Transaminases
This conversion is catalyzed by a group of enzymes known as transaminases, or aminotransferases. taylorandfrancis.comnih.gov These enzymes are ubiquitous in human and animal tissues, with particularly high activity found in the liver, kidney, skeletal muscle, and heart. nih.govyoutube.com Transaminases facilitate the reversible transfer of an amine group from a donor amino acid to a keto acid acceptor. youtube.comyoutube.com In this specific pathway, KMB acts as the amino group acceptor. The transaminase enzymes themselves typically utilize pyridoxal (B1214274) phosphate (B84403) (a derivative of vitamin B6) as a crucial coenzyme to mediate this transfer. youtube.com Within the cell, these enzymatic activities are present in both the cytoplasm and the mitochondria, suggesting that the conversion of KMB to L-methionine can occur in multiple subcellular compartments. nih.gov
Amino Group Donor Specificity (e.g., L-leucine)
The transamination of KMB requires an amino acid to serve as the donor of the amino group. While various amino acids can participate in transamination reactions, there is a degree of specificity. Glutamate (B1630785) is a very common amino group donor in many such reactions. youtube.com
Branched-chain amino acids, such as L-leucine, play a significant role in nitrogen metabolism and can serve as important amino group donors. nih.gov The transamination of leucine (B10760876) is a bidirectional process where leucine can react with α-ketoglutarate to form α-ketoisocaproic acid (KIC) and glutamate. nih.gov This newly synthesized glutamate can then, in turn, serve as the direct amino donor to KMB to form L-methionine. Therefore, L-leucine acts as a key source of nitrogen for this pathway. Studies in astrocytes have shown that the flux from leucine to glutamate is more active than the reverse reaction, underscoring the importance of leucine in providing nitrogen for the synthesis of other amino acids. nih.gov Other amino acids that can act as donors in transamination reactions include aspartate and alanine. youtube.com The availability of these donor amino acids is thus a critical factor in the efficiency of KMB conversion to L-methionine.
Tissue-Specific Metabolic Activity and Flux
The metabolic conversion of HMTBa to L-methionine does not occur uniformly throughout the body. Instead, specific organs exhibit higher levels of the necessary enzymatic activity, with the liver playing a central role. nih.govnih.gov
Hepatic Metabolism and Contribution to Whole-Body Oxidation
The liver is the primary site for the metabolism of HMTBa. nih.govnih.gov It possesses high concentrations of the enzymes required for both the initial oxidation of HMTBa to KMB and the subsequent transamination of KMB to L-methionine. nih.govnih.gov Studies in chickens have shown that, when considering organ mass, the liver is the principal contributor to the whole-body oxidation of HMTBa to KMB. nih.gov
Research in ruminants, such as lambs, provides further insight into the liver's role. In one study where HMTBa was infused into the mesenteric vein, the liver subsequently extracted approximately 25% of the compound from the portal blood. nih.gov This hepatic uptake and conversion capacity was significant enough to increase the concentration of methionine in arterial blood, demonstrating that the liver actively converts HMTBa and contributes to the systemic pool of L-methionine. nih.gov The study found that HMTBa administration led to an increase in the irreversible loss rate of methionine, with an estimated 40% of the infused HMTBa reentering the plasma as methionine. nih.gov
Below is a table summarizing findings from a study on lambs, illustrating the metabolic impact of HMTBa infusion on hepatic function and systemic methionine levels.
| Parameter | Control (Saline) | Low HMTBa Infusion (3.67 µmol/min) | High HMTBa Infusion (29.6 µmol/min) |
| Arterial Methionine (µM) | 27.0 | 30.7 | 51.5 |
| Methionine Irreversible Loss Rate (µmol/h) | 27.6 | 28.7 | 40.1 |
| Net Splanchnic Cysteine Appearance (mmol/h) | 0.04 | 0.08 | 0.23 |
| Net Splanchnic Methionine Appearance (mmol/h) | 0.14 | -0.01 | -0.21 |
| Data adapted from a study on the hepatic metabolism of HMTBa in growing lambs. nih.gov |
Renal Metabolism
The kidneys play a significant role in the metabolism of HMTBA. In vitro studies with rat tissues have demonstrated that the kidney possesses the highest conversion activity per gram of tissue for transforming HMTBA into methionine. nih.gov Although on a total organ basis the liver is more significant, the kidney's contribution is crucial. nih.gov Research in lambs using stable isotope techniques confirmed that the kidney converts the largest amount of HMTBA to L-methionine, accounting for 23.6% of the methionine entering the cells. nih.gov Notably, the kidney is the only organ observed to have a higher enrichment of isotope-labeled methionine than the plasma, suggesting it is a primary source of plasma methionine derived from HMTBA. nih.gov This indicates that while the liver also converts a substantial amount of HMTBA, it tends to retain the synthesized L-methionine, whereas the kidney secretes it into the systemic circulation, making it available for other tissues. nih.gov
The conversion process involves a stereospecific pathway. In chicks, the L-isomer of HMTBA is a substrate for L-2-hydroxy acid oxidase, a flavoenzyme found in the peroxisomes of both the liver and kidney. nih.gov The D-isomer is acted upon by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase. nih.gov
Intestinal Epithelium Conversion and Up-regulation
The intestinal epithelium is an active site for the conversion of HMTBA to L-methionine. nih.gov Studies using differentiated intestinal Caco-2 cells have shown their capacity to convert both D- and L-HMTBA to L-methionine. nih.gov This conversion process involves the stereospecific oxidation of HMTBA to 2-keto-4-(methylthio)butanoic acid (KMB), followed by transamination to L-methionine. nih.govsigmaaldrich.com
Mammary Gland Metabolism and Methionine Supply
The mammary gland can directly metabolize HMTBA to support milk protein synthesis. In lactating dairy cows, it has been shown that the mammary gland extracts HMTBA from the blood. nih.gov Studies have quantified that approximately 15% of the methionine required for milk protein secretion is directly synthesized from HMTBA within the mammary gland itself. nih.govresearchgate.net The remaining 85% is synthesized in other tissues, such as the liver and kidney, and then transported to the mammary gland via blood circulation. nih.gov
The use of HMTBA provides a dual benefit for the mammary gland; it not only serves as a direct precursor for methionine synthesis within the gland but also spares methionine that would otherwise be released from protein breakdown in other tissues. nih.govresearchgate.net This sparing effect allows for more efficient use of amino acids for milk production. nih.govresearchgate.net For instance, in one study, infused HMTBA accounted for between 43% to 74% of the increase in whole-body methionine availability. researchgate.net
| Parameter | Control | HMTBA-Infused | Unit |
| Whole-body plasma flux of Met | 17.9 | 24.4 | mmol/h |
| Met flow from HMTBA | - | 3.8 | mmol/h |
| Net postsplanchnic supply of Met | 7.0 | 2.9 | mmol/h |
| Met required for milk protein | 7.6 | 8.1 | mmol/h |
| Met synthesized within MG from HMTBA | - | 0.2 | mmol/h |
| Met from other tissues to MG | - | 1.1 | mmol/h |
Data derived from studies on lactating dairy cows. nih.govresearchgate.net
Rumen Metabolism and Microbial Protein Synthesis
In ruminants, HMTBA undergoes metabolism within the rumen. It can be absorbed through the rumen wall and converted to methionine. mdpi.com A portion of HMTBA escapes ruminal degradation and becomes available for absorption and subsequent conversion to methionine in tissues like the liver. mdpi.commdpi.com It's estimated that about 39.5% of HMTBA can bypass rumen degradation. mdpi.com
HMTBA also plays a role in the rumen microbial ecosystem. It can serve as a nitrogen source for microbial protein synthesis, potentially improving rumen fermentation. mdpi.comresearchgate.net Some studies have reported that HMTBA supplementation can increase reticular nitrogen content and microbial nitrogen production. mdpi.com Furthermore, HMTBA may facilitate fiber degradation and influence the production of volatile fatty acids, sometimes leading to an increase in propionate (B1217596) concentration. mdpi.comresearchgate.net There are also indications that HMTBA can alter the rumen microbial population, which may contribute to its effects on fermentation and nutrient utilization. nih.gov
Integration into Sulfur Amino Acid Pathways
Once converted to L-methionine, the molecule integrates into the broader sulfur amino acid metabolic network, influencing key pathways.
Preferential Diversion to Transsulfuration Pathway
There is evidence to suggest that methionine derived from HMTBA may be preferentially directed towards the transsulfuration pathway. nih.gov This pathway is crucial for the synthesis of other important sulfur-containing compounds, most notably cysteine. The transsulfuration pathway involves the conversion of homocysteine, a demethylation product of methionine, into cystathionine (B15957) and then into cysteine. youtube.com This process requires the enzyme cystathionine β-synthase. nih.gov Studies in piglets have suggested that a lower rate of transsulfuration with HMTBA might be due to a shift of homocysteine towards remethylation, making it less available for the transsulfuration pathway. nih.gov However, other research in intestinal cells indicates that HMTBA promotes the transsulfuration of methionine. frontiersin.org This preferential shunting of metabolites towards cysteine synthesis has implications for the antioxidant capacity of the cell. nih.gov
Precursor for Taurine (B1682933) Synthesis
Calcium 2-hydroxy-4-(methylthio)butanoate, through its conversion to L-methionine in the body, serves as an indirect precursor for the synthesis of taurine. rsc.org The metabolic journey from the methionine analogue to taurine involves the transsulfuration pathway. Research has shown that DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is preferentially diverted into this specific pathway, leading to the production of antioxidant metabolites, including taurine and glutathione (B108866). nih.gov
The process begins after HMTBA is absorbed and converted into L-methionine. rsc.org This L-methionine then enters the transsulfuration pathway, where it is ultimately converted to cysteine. Cysteine is a direct precursor to taurine. smpdb.ca The synthesis of taurine from cysteine involves the oxidation of the cysteine sulfhydryl group to form cysteine sulfinic acid, which is then decarboxylated to produce hypotaurine. Hypotaurine is subsequently oxidized to form taurine. smpdb.ca
Studies in various animal models have substantiated the role of HMTBA in boosting taurine levels. For instance, research in lactating dairy cows demonstrated that HMTBA supplementation upregulated the plasma concentration of taurine. researchgate.net This diversion of the methionine precursor to the transsulfuration pathway is significant, as it enhances the endogenous production of taurine, a compound with numerous biological functions, including osmoregulation and cardiovascular health. rsc.orgnih.gov This protective effect, attributed to the increased production of taurine, highlights a key metabolic fate of HMTBA beyond its role as a simple methionine source. nih.gov
Table 1: Effect of HMTBA Supplementation on Taurine and Related Metabolites
| Study Subject | HMTBA Form | Key Finding | Reference |
| Intestinal Caco-2 cells | DL-HMTBA | Preferentially diverted to the transsulfuration pathway, leading to increased production of taurine and glutathione. | nih.gov |
| Lactating dairy cows | HMTBA | Supplementation upregulated plasma concentrations of taurine. | researchgate.net |
Role in S-adenosylmethionine (SAM) Formation and Methylation Processes
Calcium 2-hydroxy-4-(methylthio)butanoate plays a crucial role in the formation of S-adenosylmethionine (SAM) and subsequent methylation processes once it is converted to L-methionine. nih.gov L-methionine is the direct precursor to SAM, a universal methyl donor essential for the methylation of a vast array of molecules, including DNA, RNA, and proteins (such as histones). nih.govnih.gov The conversion of methionine to SAM is an ATP-dependent process catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.gov
Once formed, SAM donates its methyl group in numerous transmethylation reactions, catalyzed by various methyltransferases. nih.govyoutube.com This process yields S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential."
Research on intestinal cell lines (IPEC-J2) has shown that DL-HMTBA can significantly influence methylation dynamics. nih.gov Supplementation with DL-HMTBA was found to promote methionine transmethylation, which led to a decrease in the SAM/SAH ratio. nih.gov This altered ratio was linked to changes in the N6-methyladenosine (m6A) modification of mRNA, an important epigenetic mark. nih.gov Specifically, the reduced SAM/SAH ratio correlated with decreased m6A modification levels of the mRNA for zona occludens-1 (ZO-1), a tight junction protein. This, in turn, increased the stability and protein expression of ZO-1, thereby enhancing intestinal barrier function. nih.gov The effect may be related to the upregulation of the demethylase FTO. nih.gov
Furthermore, studies in meat-type chickens have explored the expression of genes involved in the remethylation and transsulfuration pathways. researchgate.net When birds on a methionine-deficient diet were supplemented with D,L-HMTBA, it led to a downregulation of genes in the one-carbon pathway in the liver, indicating complex regulatory feedback on methylation cycles. researchgate.net The function of methionine, derived from HMTBA, as a methyl donor is fundamental to these widespread metabolic and epigenetic regulatory processes. mdpi.com
Table 2: Research Findings on HMTBA's Role in Methylation Processes
| Research Model | HMTBA Form | Key Findings on Methylation | Reference |
| IPEC-J2 intestinal cells | DL-HMTBA | Promoted methionine transmethylation; Decreased the SAM/SAH ratio; Reduced m6A modification of ZO-1 mRNA, increasing its stability and expression. | nih.gov |
| Meat-type chickens | D,L-HMTBA | Downregulated gene expression in the one-carbon remethylation pathway in the liver after recovery from methionine deficiency. | researchgate.net |
| General Metabolism | HMTBA | Acts as a precursor to L-methionine, which is then converted to SAM, the primary methyl donor for numerous biological methylation reactions. | nih.govnih.govmdpi.com |
Molecular and Cellular Biological Interactions
Cellular Transport Mechanisms
The absorption and distribution of 2-hydroxy-4-(methylthio)butanoate (HMTBA) to various tissues are critically dependent on its transport across cellular membranes. This process is mediated by a combination of carrier-mediated transport systems and passive diffusion.
Research has identified the Monocarboxylate Transporter 1 (MCT1), a member of the solute carrier family 16 (SLC16A1), as a key transporter for HMTBA across the intestinal epithelium. nih.govfrontiersin.org Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have demonstrated that HMTBA transport across the apical membrane is mediated by MCT1. nih.govkoreascience.kr This transporter facilitates the movement of monocarboxylates, such as HMTBA, across the cell membrane.
Further investigations have revealed that exposure to HMTBA can up-regulate the expression of MCT1. In one study, Caco-2 cells cultured in an HMTBA-enriched medium showed a 1.4-fold increase in the maximal transport capacity (Vmax) for HMTBA at the apical membrane, without a change in the transporter's affinity for the substrate (Km). nih.gov This was accompanied by a 1.8-fold increase in total MCT1 immunoreactivity, predominantly at the apical membrane, and a corresponding 1.8-fold up-regulation of MCT1 mRNA. nih.gov This suggests a functional adaptation of intestinal cells to enhance the absorption of HMTBA when it is present in the diet.
The transport of HMTBA via MCT1 is coupled with the movement of protons (H+), characterizing it as an H+-dependent carrier-mediated transport system. koreascience.kr The transport of HMTBA into Caco-2 cells leads to a decrease in intracellular pH, which is indicative of H+ co-transport. koreascience.kr This process is inhibited by protonophores, which dissipate the proton gradient across the membrane. koreascience.kr
The efficiency of this H+-dependent transport is also linked to the activity of the apical Na+/H+ exchanger (NHE3). koreascience.kr The removal of Na+ from the extracellular medium or the inhibition of NHE3 significantly reduces HMTBA uptake, suggesting a cooperative relationship where NHE3 helps maintain the proton gradient necessary for efficient MCT1-mediated transport. koreascience.kr
In addition to carrier-mediated transport, passive diffusion also contributes to the cellular uptake of HMTBA. wikipedia.org The kinetics of HMTBA uptake in Caco-2 cells have been described by a model that includes both a saturable, carrier-mediated component (consistent with MCT1) and a non-saturable, passive diffusion component. koreascience.kr This dual mechanism allows for the absorption of HMTBA across a range of concentrations. While carrier-mediated transport is more efficient at lower concentrations, passive diffusion becomes more significant at higher concentrations. Studies on ovine ruminal and omasal epithelia also suggest the involvement of multiple absorption mechanisms, including diffusion. wikipedia.org
Intracellular Metabolic Regulation
Once inside the cell, 2-hydroxy-4-(methylthio)butanoate undergoes enzymatic conversion to L-methionine and influences various metabolic processes, including enzyme activity and protein synthesis.
The conversion of the D- and L-isomers of HMTBA to 2-keto-4-(methylthio)butanoic acid (KMB) is a stereospecific process catalyzed by two distinct enzymes. The D-isomer is converted by D-2-hydroxyacid dehydrogenase (D-HADH), a mitochondrial enzyme. nih.govnih.gov The L-isomer is oxidized by L-2-hydroxyacid oxidase (L-HAOX), a flavoenzyme located in the peroxisomes of the liver and kidney. nih.govnih.govnih.gov
The presence of D-HADH has been identified in a wide array of tissues, including the intestinal mucosa and skeletal muscle, allowing for the widespread conversion of D-HMTBA. nih.gov L-HAOX activity has been extensively studied in chicken liver, where it efficiently oxidizes L-HMTBA. nih.gov The subsequent transamination of the resulting KMB yields the biologically active L-methionine. nih.govnih.gov While the roles of these enzymes in the metabolic pathway of HMTBA are well-established, direct evidence detailing the regulation of their expression and activity by HMTBA supplementation is still emerging. However, it has been noted that the conversion process itself can be up-regulated by the presence of HMTBA. nih.gov
Table 1: Key Enzymes in HMTBA Metabolism
| Enzyme | Isomer Substrate | Cellular Location | Product |
|---|---|---|---|
| D-2-hydroxyacid dehydrogenase (D-HADH) | D-HMTBA | Mitochondria | 2-keto-4-(methylthio)butanoic acid (KMB) |
| L-2-hydroxyacid oxidase (L-HAOX) | L-HMTBA | Peroxisomes | 2-keto-4-(methylthio)butanoic acid (KMB) |
As a precursor to L-methionine, Calcium 2-hydroxy-4-(methylthio)butanoate has a significant impact on cellular protein synthesis. Methionine is an essential amino acid that plays a critical role in the initiation of mRNA translation. koreascience.kr Studies have shown that HMTBA can effectively serve as a source of methionine for protein synthesis.
In bovine mammary epithelial cells (MAC-T), supplementation with HMTBA has been shown to increase the expression of beta-casein and S6 kinase beta-1 (S6K1) mRNA, both of which are involved in milk protein synthesis. koreascience.kr Furthermore, HMTBA supplementation stimulated the production of eukaryotic translation initiation factor 3 subunit protein, which is essential for the initiation of protein translation. koreascience.kr This suggests a direct role of HMTBA-derived methionine in enhancing the machinery of protein synthesis. Research in Caco-2 cells has also demonstrated that the incorporation of radioactivity from HMTBA into cellular proteins is comparable to that of L-methionine.
Table 2: Effects of HMTBA on Protein Synthesis Markers in Bovine Mammary Epithelial Cells
| Treatment Group | Beta-Casein mRNA Expression | S6K1 mRNA Expression | Medium Protein Content |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| HMTBA | Highest | Highest | Higher than control |
| D-Methionine | Higher than control | Higher than control | Not significantly different from HMTBA |
Source: Adapted from research on MAC-T cells. koreascience.kr
The metabolic conversion of HMTBA to L-methionine and its subsequent incorporation into proteins underscores its importance as a nutritional supplement. The regulation of its transport and intracellular metabolism is a finely tuned process that allows cells to efficiently utilize this compound for vital functions.
Cellular Antioxidant Defense Mechanisms
Calcium 2-hydroxy-4-(methylthio)butanoate, an analogue of the amino acid methionine, exerts notable effects on cellular antioxidant defense systems. Its biological activity is largely attributed to its precursor form, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), which is readily converted within cells and participates in pathways that bolster antioxidant capacity.
Modulation of Glutathione (B108866) Status
Research has demonstrated that HMTBA, the active component derived from Calcium 2-hydroxy-4-(methylthio)butanoate, plays a crucial role in modulating the status of glutathione (GSH), a primary endogenous antioxidant. Studies using the Caco-2 intestinal cell line show that HMTBA is preferentially directed into the transsulfuration pathway. nih.gov This metabolic routing leads to an increased synthesis of antioxidant compounds, including taurine (B1682933) and, significantly, reduced glutathione (GSH). nih.gov The enhancement of the GSH pool is a key mechanism by which the compound helps maintain cellular redox homeostasis. By boosting the levels of this critical antioxidant, cells are better equipped to neutralize reactive oxygen species (ROS) and defend against oxidative damage. nih.govnih.gov The optimal function of intestinal calcium absorption, for instance, is highly dependent on the integrity of the intestinal GSH content. nih.gov
Mitigation of Oxidative Stress
The compound actively mitigates oxidative stress by enhancing the expression of various antioxidant enzymes and reducing the accumulation of oxidative damage markers. In studies on C2C12 myotubes subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, the methionine hydroxy analogue (MHA) demonstrated protective effects by modulating the expression of key antioxidant genes. researchgate.net Similarly, research on a selenium-containing counterpart, 2-hydroxy-(4-methylseleno)butanoic acid (HMSeBA), in Caco-2 cells showed it could protect against oxidative stress by decreasing ROS production and the formation of lipid peroxidation and protein carbonyl residues. nih.gov
This mitigation is achieved, in part, through the upregulation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. researchgate.netencyclopedia.pub Treatment with MHA has been shown to increase the mRNA expression levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD2), which are crucial for cellular protection against oxidative insults. researchgate.net
Table 1: Effect of Methionine Hydroxy Analogue (MHA) on Antioxidant Gene Expression in H₂O₂-Treated C2C12 Myotubes
| Gene | Function | Effect of MHA Treatment |
| Gss | Glutathione Synthetase | Upregulated |
| Gclc | Glutamate-Cysteine Ligase | Upregulated |
| Gclm | Glutamate-Cysteine Ligase Modifier Subunit | Upregulated |
| Gr | Glutathione Reductase | Upregulated |
| Cat | Catalase | Upregulated |
| Gpx2 | Glutathione Peroxidase 2 | Upregulated |
| Sod | Superoxide Dismutase | Upregulated |
| Ho-1 | Heme Oxygenase 1 | Upregulated |
| Source: Adapted from research findings on MHA effects in C2C12 myotubes. researchgate.net |
Table 2: Effect of HMSeBA on Oxidative Stress Markers in H₂O₂-Treated Caco-2 Cells
| Oxidative Stress Marker | Effect of HMSeBA Pre-treatment | Percentage Reduction |
| Reactive Oxygen Species (ROS) | Decreased Production | 32% |
| 4-hydroxy-2-nonenal (4-HNE) Adducts | Decreased Formation | 49% |
| Protein Carbonyl Residues | Decreased Formation | 75% |
| Source: Adapted from research findings on the protective effects of HMSeBA. nih.gov |
Influence on Intestinal Barrier Function at a Cellular Level
Calcium 2-hydroxy-4-(methylthio)butanoate, via its active form HMTBA, significantly contributes to the maintenance and protection of the intestinal epithelial barrier. The intestinal barrier's integrity is critical for preventing the passage of harmful substances from the gut lumen into the bloodstream. nih.gov
In vitro studies utilizing Caco-2 cell monolayers, a well-established model for the intestinal barrier, have shown that HMTBA can protect against damage induced by inflammatory mediators and oxidative stress. nih.govnih.gov Specifically, HMTBA was found to prevent the increase in paracellular permeability—the passage of substances between cells—that is typically caused by exposure to stressors like hydrogen peroxide (H₂O₂) or tumour necrosis factor-α (TNF-α). nih.gov This protective effect is directly linked to its ability to increase the intracellular production of reduced glutathione and taurine. nih.gov By bolstering the cellular antioxidant defenses, HMTBA helps preserve the function of tight junctions, the protein complexes that seal the space between epithelial cells and regulate paracellular permeability. nih.govnih.gov
The biological utilization of HMTBA begins with its transport into intestinal epithelial cells by the monocarboxylate transporter 1. researchgate.netcambridge.org Inside the cell, it is converted to L-methionine, which can then be used for protein synthesis or enter the transsulfuration pathway to produce antioxidants. researchgate.netcambridge.org This efficient conversion within the intestinal epithelium underscores the compound's role in supporting gut homeostasis. cambridge.org
Table 3: Protective Effect of HMTBA on Paracellular Permeability in Caco-2 Cells
| Treatment Condition | Effect on Paracellular Permeability | Proposed Mechanism |
| H₂O₂ Induced Stress | HMTBA prevents the increase in permeability | Increased production of reduced glutathione and taurine |
| TNF-α Induced Stress | HMTBA prevents the increase in permeability | Enhanced antioxidant defense preserving tight junction function |
| Source: Based on findings from studies on HMTBA in a Caco-2 cell model of intestinal inflammation. nih.gov |
Comparative Biochemical Studies
Relative Conversion Rates of D- and L-enantiomers of HMTBa
Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa) is a racemic mixture containing both D- and L-enantiomers. nih.gov For the body to utilize it as a methionine source, both the D- and L-isomers must first be converted into L-methionine, the only enantiomer directly used for protein synthesis and other metabolic functions. nih.gov This conversion is a two-step enzymatic process. uninsubria.it
The initial step involves the oxidation of the HMTBa enantiomers to an intermediate, α-keto-4-(methylthio)butanoic acid (KMB). uninsubria.it This oxidation is stereospecific; the L-enantiomer is converted by L-hydroxy acid oxidase (L-HAOX), while the D-enantiomer is converted by D-hydroxy acid dehydrogenase (D-HADH). nih.govimrpress.com The second step is the transamination of KMB to L-methionine, a process that is ubiquitous throughout the body. researchgate.net
Studies using chicken liver homogenates demonstrated that both D- and L-HMTBa can be used at similar rates for protein synthesis at the cellular level. imrpress.com Research has shown that D-HADH is located in the mitochondria, which allows D-HMTBa to be utilized for protein synthesis in any organ, including the small intestine and skeletal muscle. imrpress.com In vitro studies with chicken tissues found that liver homogenates possessed the highest D-HADH activity per gram of tissue among the liver, kidney, gastrointestinal tract, brain, spleen, and muscle. nih.gov This suggests a high capacity for converting the D-enantiomer in the liver. nih.gov Although direct comparative rates are complex, the existence of specific enzymes for each enantiomer allows for the effective utilization of the entire racemic mixture as a precursor to L-methionine. nih.govimrpress.com
Comparative Metabolic Flux with DL-Methionine
The metabolic fate of HMTBa differs from that of DL-methionine due to their distinct chemical structures, which influences how they are absorbed and metabolized. nih.govresearchgate.net Studies using radio-labeled methionine sources in poultry have provided insights into these differences, particularly concerning excretion and oxidation rates.
One study found that a significantly higher percentage of an administered dose of DL-HMTBa was excreted compared to L-methionine (21% vs. 2%). cjbio.net The excretion rate for DL-methionine was intermediate at 10%. cjbio.net Regarding oxidation, DL-methionine showed the highest rate at 5.5% of the given dose, while DL-HMTBa was oxidized at a rate of approximately 5.0%, and L-methionine at 4.2%. cjbio.net These findings suggest that a smaller proportion of HMTBa may be retained and utilized by the body compared to DL-methionine, partly due to higher excretion. cjbio.net
Table 1: Comparative Excretion and Oxidation of Methionine Sources in Poultry Data sourced from Saunderson (1985) as cited by CJ BIO (2020). cjbio.net
| Methionine Source | Excretion Rate (% of Dose) | Oxidation Rate (% of Dose) |
| L-Methionine | 2% | 4.2% |
| DL-Methionine | 10% | 5.5% |
| DL-HMTBa | 21% | 5.0% |
Studies in lactating dairy cows using isotope tracers provided a direct look at metabolic flux. nih.gov Intravenous infusion of HMTBa increased the whole-body plasma flux of methionine from 17.9 to 24.4 mmol/hour. nih.gov Isotope analysis revealed that 3.8 mmol/hour of the methionine flowing through the plasma was derived directly from the infused HMTBa. nih.gov These estimates indicate that between 43% and 74% of the infused HMTBa dose contributed to increasing the whole-body availability of methionine. nih.gov However, other research using chicken tissue homogenates observed that the rate of conversion to the intermediate KMB was greater for DL-methionine compared with HMTBa. nih.gov
Effects on Whole-Body and Organ-Specific Methionine Kinetics
The conversion and utilization of HMTBa involve multiple organs, with the liver, kidney, and intestine being primary sites. nih.govimrpress.com Research in multicatheterized dairy cows has elucidated the specific roles these organs play in HMTBa metabolism and its effect on methionine kinetics.
In a key study, infused HMTBa was extracted by several tissues. The portal-drained viscera (intestines) extracted 11% of the infused HMTBa, the liver extracted 37%, and the mammary gland extracted 3.4%. nih.gov Despite this significant uptake, especially by the liver, the net methionine fluxes from these tissues were either unchanged or, in the case of the liver, actually reduced. nih.gov This led to a decrease in the net postsplanchnic (post-liver) supply of methionine to the rest of the body, from 7.0 to 2.9 mmol/hour. nih.gov
This suggests that tissues like the liver convert HMTBa to L-methionine primarily for their own internal use rather than secreting it into the bloodstream for other tissues. nih.govnih.gov In contrast, the kidney is known to convert HMTBa to L-methionine and then secrete it into systemic circulation, making it available for other tissues. nih.gov
For the mammary gland, HMTBa provided 15% of the methionine required for milk protein synthesis. nih.gov This was achieved through two mechanisms: direct synthesis of methionine from HMTBa within the mammary gland itself (0.2 mmol/h) and uptake of methionine that was produced from HMTBa in other tissues and transported via the blood (1.1 mmol/h). nih.gov Furthermore, HMTBa spares methionine by fulfilling the intracellular needs for protein synthesis, which reduces the breakdown of existing protein in extra-splanchnic tissues. nih.gov
Table 2: Organ-Specific Extraction of Infused HMTBa in Lactating Dairy Cows Data sourced from Lapierre et al. (2011). nih.gov
| Organ/Tissue System | HMTBa Extraction (% of Infused Dose) |
| Portal-Drained Viscera | 11% |
| Liver | 37% |
| Mammary Gland | 3.4% |
Impact on Blood Metabolite Profiles
Supplementation with Calcium 2-hydroxy-4-(methylthio)butanoate has been shown to alter the profiles of key blood metabolites in high-producing Holstein cows. Specifically, notable changes have been observed in blood urea (B33335) nitrogen (BUN) and the activity of the enzyme aspartate aminotransferase (AST).
In a study comparing HMTBa-supplemented cows to a control group, the concentration of blood urea was significantly lower in the supplemented group (41.3 mg/dL) compared to the control group (46.6 mg/dL). mdpi.com This reduction in blood urea nitrogen may indicate an improved nitrogen and energy balance in the rumen. bohrium.compsu.edu
The same study also reported a decrease in the activity of the liver enzyme aspartate aminotransferase in cows receiving HMTBa supplementation (89.4 U/L) versus the control cows (105.6 U/L). mdpi.com While this effect was statistically significant, the observed AST values for both groups remained within the normal physiological range of 78 to 132 U/L, indicating normal liver function. mdpi.com No significant differences were found for other blood metabolites such as serum glucose, triglycerides, cholesterol, total protein, or albumin between the groups. mdpi.com
Table 3: Effect of HMTBa on Blood Metabolites in Holstein Cows Data sourced from Lourenço et al. (2024). mdpi.commdpi.com
| Blood Metabolite | Control Group | HMTBa-Supplemented Group | Unit |
| Blood Urea | 46.6 | 41.3 | mg/dL |
| Aspartate Aminotransferase (AST) | 105.6 | 89.4 | U/L |
Influence on Volatile Fatty Acid Production in Rumen Environment
The effect of Calcium 2-hydroxy-4-(methylthio)butanoate on the rumen environment, particularly the production of volatile fatty acids (VFAs), has been a subject of multiple studies, with some varied findings. VFAs are the main energy source for ruminants, and alterations in their profile can have significant metabolic implications.
Several studies report that HMTBa supplementation does not affect the total concentration of VFAs in the rumen. psu.eduusda.gov However, the effects on the proportions of individual VFAs are less consistent. One study found that while total VFA concentration was unchanged, HMTBa supplementation increased the average concentration of butyrate (B1204436) and decreased the concentration of propionate (B1217596). psu.edu Conversely, other studies have reported that HMTBa can increase the concentration of propionate, sometimes in addition to butyrate. mdpi.com Yet another study observed no significant effect on the major volatile fatty acids at all. nih.gov
These differing outcomes may be related to variations in the base diet, particularly the dietary risk for milk fat depression. mdpi.comusda.gov For instance, some positive effects of HMTBa on VFA production have been linked to alterations in the rumen fermentation pattern, potentially by stabilizing biohydrogenation. mdpi.comusda.gov
Table 4: Summary of HMTBa Effects on Rumen Volatile Fatty Acids (VFA)
| Study Finding | Propionate | Butyrate | Total VFA Concentration | Source(s) |
| Finding 1 | Decreased | Increased | No Effect | psu.edunih.gov |
| Finding 2 | Increased | Increased | - | mdpi.com |
| Finding 3 | No Effect | No Effect | No Effect | nih.gov |
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Elucidation of Enantiomeric Conversion
The commercial form of HMTBa is a racemic mixture of D- and L-enantiomers. researchgate.net Both isomers are enzymatically converted to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), which is then transaminated to form biologically active L-methionine. rsc.orgnih.gov The L-enantiomer is oxidized by L-α-hydroxy acid oxidase (L-HAOX), while the D-enantiomer is converted by D-2-hydroxy acid dehydrogenase (D-HADH). rsc.orgnih.gov
Despite this foundational knowledge, a significant opportunity exists for a more profound mechanistic understanding. Future research should prioritize:
Enzyme Kinetics and Tissue Specificity: Detailed kinetic studies (Vmax, Km) of L-HAOX and D-HADH for HMTBa enantiomers are needed across different species and within various tissues (e.g., liver, kidney, intestine). nih.gov This would clarify the rate-limiting steps and tissue-specific efficiencies of conversion.
Structural Biology and Catalytic Mechanisms: Elucidating the high-resolution crystal structures of L-HAOX and D-HADH complexed with their respective HMTBa enantiomers would provide unprecedented insight into the stereospecific recognition and catalytic mechanisms.
Regulation of Enzyme Expression: Investigations into the molecular factors that regulate the expression and activity of these key enzymes are critical. This includes exploring transcriptional regulation, post-translational modifications, and the influence of physiological states (e.g., metabolic stress, developmental stage) on conversion efficiency.
Investigation of Oligomer Bioavailability and Metabolic Fate
Commercial preparations of HMTBa are not pure monomeric solutions; they also contain a distribution of short-chain oligomers (dimers, trimers, etc.). rsc.org The nutritional value and metabolic fate of these oligomeric forms are largely uncharacterized and represent a major knowledge gap.
Future research avenues include:
Oligomer Characterization: The precise structure and distribution of these oligomers in commercial products need to be thoroughly characterized using advanced analytical techniques.
Gastrointestinal Hydrolysis and Absorption: It is unknown whether these oligomers are hydrolyzed to monomers by digestive enzymes prior to absorption or if they can be absorbed intact. Studies using in-vitro gut models and in-vivo perfusion techniques are required to determine their absorption mechanisms and kinetics.
Comparative Bioavailability: Rigorous studies are needed to compare the bioavailability of these oligomers relative to the HMTBa monomer. This involves tracing the metabolic fate of isotopically labeled oligomers to determine their efficiency of conversion to L-methionine.
Exploration of Novel Metabolic Intermediates and By-products
The primary metabolic route from HMTBa to L-methionine via KMB is well-established. rsc.orgresearchgate.net However, alternative or secondary metabolic pathways may exist, leading to the formation of other intermediates and by-products, particularly under varying physiological conditions or in different tissues. Research has indicated that a portion of HMTBa is oxidized or excreted, but the specific products of these routes are not fully identified. cjbio.net
Future studies should focus on:
Metabolite Profiling: Employing high-resolution, untargeted metabolomics on plasma, tissues, and excreta from subjects administered HMTBa to search for novel or previously uncharacterized metabolites.
Pathway Identification: Once novel metabolites are identified, their origin can be investigated by tracing the metabolism of stable isotope-labeled HMTBa, helping to map out new metabolic or detoxification pathways.
Biological Activity of By-products: Any newly identified significant by-products should be synthesized and evaluated for their own potential biological activities or toxicities, providing a more complete picture of HMTBa metabolism.
Application of Omics Technologies (e.g., metabolomics, proteomics) in Cellular and Tissue-Level Studies
The advent of "omics" technologies offers a powerful, systems-level approach to understanding the biological impact of HMTBa far beyond its role as a methionine precursor. nih.govmdpi.comnih.gov These technologies can provide a holistic view of the molecular changes occurring within a cell or tissue in response to HMTBa. researchgate.netmdpi.com Some studies have already used these approaches to reveal that HMTBa can influence cellular processes like mRNA stability through epigenetic modifications. nih.gov
Promising future applications include:
Integrated Multi-Omics Analysis: Combining transcriptomics, proteomics, and metabolomics to construct comprehensive models of how HMTBa influences interconnected metabolic and signaling pathways. nih.gov For instance, analyzing how HMTBa supplementation alters the liver proteome and metabolome could reveal its impact on lipid metabolism or oxidative stress responses. mdpi.com
Single-Cell Omics: Using single-cell RNA sequencing (scRNA-seq) to dissect the heterogeneity of cellular responses to HMTBa within a complex tissue like the intestine or liver. This could identify specific cell types that are primary sites of HMTBa metabolism or are uniquely responsive to its presence.
Spatial Transcriptomics: This technology can map gene expression patterns across a tissue section, allowing researchers to visualize where the metabolic conversion of HMTBa and its downstream effects are occurring, for example, along the crypt-villus axis of the intestine.
Understanding the Regulation of Transporter Systems in Response to HMTBa Availability
The absorption of HMTBa from the gastrointestinal tract is a critical step for its utilization and is known to be mediated by specific carrier proteins. nih.gov Research points to the monocarboxylate transporter 1 (MCT1, a member of the SLC16 family) as a key player, facilitating an H+-dependent transport process. nih.govnih.gov Other transporters, such as SLC5A8 and SLC5A12, have also been suggested as potential contributors. nih.gov However, how the availability of HMTBa influences the expression and function of these transporters is not well understood.
Future research should be directed towards:
Regulatory Mechanisms: Investigating the molecular mechanisms that regulate the expression of HMTBa transporters. This includes identifying transcription factors and signaling pathways that respond to luminal or cellular HMTBa concentrations.
Dynamic Adaptation: Determining how the abundance and localization of these transporters on the cell membrane change in response to acute and chronic variations in dietary HMTBa levels.
Competitive transport: Exploring the potential for competitive inhibition of HMTBa transport by other dietary monocarboxylates (e.g., lactate, butyrate) and understanding the nutritional implications of such interactions.
Table 1: Key Enzymes in HMTBa Enantiomeric Conversion
| Enantiomer | Converting Enzyme | Enzyme Commission (EC) Number | Primary Location of Activity | Product |
| L-HMTBa | L-α-hydroxy acid oxidase | EC 1.1.3.15 | Peroxisomes (e.g., liver, kidney) | KMB |
| D-HMTBa | D-2-hydroxy acid dehydrogenase | EC 1.1.99.6 | Various tissues | KMB |
This table summarizes the primary enzymes responsible for the initial, stereospecific conversion of HMTBa enantiomers to the common intermediate KMB. Data sourced from rsc.orgnih.gov.
Table 2: Key Transporter Proteins for HMTBa
| Transporter | Gene Family | Proposed Role | Transport Mechanism |
| MCT1 | SLC16 | Primary apical membrane transporter | H+-coupled symport |
| SLC5A8 | SLC5 | Potential apical membrane transporter | Na+-coupled symport |
| SLC5A12 | SLC5 | Potential apical membrane transporter | Na+-coupled symport |
This table lists the primary and potential transporter proteins involved in the cellular uptake of HMTBa. Data sourced from nih.govnih.gov.
Q & A
Q. What are the recommended analytical techniques for quantifying Calcium 2-hydroxy-4-(methylthio)butanoate in biological samples?
Q. How is Calcium 2-hydroxy-4-(methylthio)butanoate synthesized, and what purity thresholds are critical for research use?
Methodological Answer:
- Synthesis: React 2-hydroxy-4-(methylthio)butyric acid with calcium hydroxide in aqueous medium (pH 7–8). Purify via recrystallization from ethanol/water mixtures .
- Purity Standards: ≥99.0% purity (confirmed by HPLC) is essential to avoid interference from byproducts like unreacted methionine derivatives or calcium carbonate .
Critical Parameters:
- Reaction temperature: 25–30°C (prevents degradation of the hydroxy group).
- Storage: 2–8°C in airtight containers to prevent hygroscopic absorption .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in solubility data for Calcium 2-hydroxy-4-(methylthio)butanoate across studies?
Methodological Answer:
Gravimetric Analysis: Saturate aqueous solutions at 25°C, filter, and measure residual solid mass .
Q. How does Calcium 2-hydroxy-4-(methylthio)butanoate interact with cellular metabolic pathways, and what assays are suitable for tracking its fate?
Methodological Answer:
- Metabolic Role: Acts as a methionine analog, participating in transmethylation and transsulfuration pathways. Detected in urine and cytoplasm/adiposome compartments .
- Assays:
-
Isotopic Labeling: Use C-labeled compound to trace incorporation into proteins or glutathione via LC-MS .
-
Enzymatic Activity Assays: Measure methionine adenosyltransferase (MAT) activity in vitro with/without the compound to assess competitive inhibition .
Key Finding:
Experimental Design Considerations
Q. What are the stability challenges of Calcium 2-hydroxy-4-(methylthio)butanoate under varying storage conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the hydroxy group (accelerated at pH <3 or >9) and oxidation of the methylthio moiety .
- Stability Protocol:
Temperature: Store at 2–8°C; avoid freeze-thaw cycles (causes crystallization).
Q. Why do studies report conflicting subcellular localization (cytoplasm vs. adiposome) for this compound?
Methodological Answer:
- Source of Contradiction: Differences in cell types (e.g., hepatocytes vs. adipocytes) or extraction methods (e.g., aqueous vs. lipid-soluble fractionation) .
- Resolution:
Subcellular Fractionation: Use differential centrifugation with marker enzymes (e.g., lactate dehydrogenase for cytoplasm, adipophilin for adiposomes) .
Imaging: Fluorescent tagging (e.g., BODIPY-labeled analogs) to visualize real-time trafficking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
